molecular formula C22H30N2O B2397133 (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide CAS No. 478039-35-9

(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide

Cat. No. B2397133
CAS RN: 478039-35-9
M. Wt: 338.495
InChI Key: ZHMLONYLXHOWHX-MDZDMXLPSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide” would include its molecular weight (338.495) and molecular formula (C22H30N2O). For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the material safety data sheet (MSDS) for this compound.

Scientific Research Applications

Medicinal Chemistry

Quinolines, which are part of the structure of your compound, have a variety of applications in medicinal chemistry . They are important compounds due to their variety of applications in medicinal and synthetic organic chemistry .

Synthetic Organic Chemistry

Quinolines are also used in synthetic organic chemistry . They are involved in the synthesis of a wide range of compounds, and their synthesis methods have been evolving to become greener and more sustainable .

Industrial Chemistry

In the field of industrial chemistry, quinolines have found a variety of applications . They are used in the synthesis of various industrial chemicals .

Antifungal Activity

A compound similar to your compound, “N-3-Methylbutyl-benzisoselenazol-3(2H)-one”, has shown antifungal activity in vitro and in a mouse model of vulvovaginal candidiasis . It’s possible that your compound might have similar properties.

Synthesis Methods

The synthesis of quinoline derivatives, including your compound, can be achieved through various methods such as microwave synthesis, using clay or other recyclable and reusable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Pharmacological Evolution

Quinolinyl-pyrazoles, which are related to your compound, have seen significant pharmacological evolution in the recent decade . They have been designed and synthesized by chemists through new strategies, and the synthesized molecules were screened for their efficacy against the typical drugs in the market .

Safety and Hazards

The safety and hazards of “(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide” would be detailed in its material safety data sheet (MSDS) . It’s important to handle all chemical compounds with appropriate safety measures to prevent any potential harm.

Future Directions

As for the future directions of “(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide”, it is likely to continue being used in pharmaceutical research . The specific future directions would depend on the outcomes of this research.

Mechanism of Action

Target of Action

The compound, also known as (E)-N,N-bis(3-methylbutyl)-3-quinolin-3-ylprop-2-enamide, is a quinoline derivative. Quinoline derivatives have been found to interact with various targets. For instance, some quinolinyl-based compounds have been found to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes are involved in pain and inflammation processes .

Mode of Action

The compound’s interaction with its targets results in the inhibition of these enzymes. This inhibition can lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation and pain . .

Biochemical Pathways

The inhibition of sEH and FAAH can affect various biochemical pathways. For example, sEH is involved in the metabolism of epoxy fatty acids (EpFAs), which are integral to a myriad of physiological processes, including inflammation, platelet aggregation, vasodilation, and nociception . FAAH, on the other hand, is involved in the endocannabinoid system, a complex cell signaling system that regulates the central nervous system and plays an important role in synaptic communications and biological functions .

Pharmacokinetics

It is known that quinoline derivatives can have favorable pharmacokinetic properties . For instance, some quinolinyl-based compounds have been found to have good stability in human and rat plasma

Result of Action

The result of the compound’s action is a reduction in inflammation and pain due to the inhibition of sEH and FAAH . This can lead to a decrease in the production of inflammatory mediators and a reduction in the perception of pain.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and degradation rate of quinoline derivatives . Furthermore, the compound’s action can also be influenced by the presence of other substances in the environment.

properties

IUPAC Name

(E)-N,N-bis(3-methylbutyl)-3-quinolin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-17(2)11-13-24(14-12-18(3)4)22(25)10-9-19-15-20-7-5-6-8-21(20)23-16-19/h5-10,15-18H,11-14H2,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMLONYLXHOWHX-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(CCC(C)C)C(=O)C=CC1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN(CCC(C)C)C(=O)/C=C/C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide

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